molecular formula C6H5F5N2O B2788366 [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine CAS No. 2193059-32-2

[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B2788366
CAS No.: 2193059-32-2
M. Wt: 216.111
InChI Key: VOYLEUMHPYZIRN-UHFFFAOYSA-N
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Description

[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine: is a chemical compound characterized by the presence of a pentafluoroethyl group attached to an oxazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of pentafluoroethyl-containing precursors with suitable oxazole derivatives. One common method includes the nucleophilic substitution reaction where a pentafluoroethyl halide reacts with an oxazole derivative under basic conditions to form the desired compound. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and bases like potassium carbonate or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, polar aprotic solvents, and bases like potassium carbonate.

Major Products Formed:

    Oxidation: Oxazole oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of novel materials and catalysts.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and specificity towards these targets. The oxazole ring provides a rigid scaffold that facilitates precise interactions with the active sites of enzymes or receptors, leading to modulation of their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanamine
  • [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine
  • [5-(Fluoromethyl)-1,2-oxazol-3-yl]methanamine

Comparison:

  • Uniqueness: [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine is unique due to the presence of the pentafluoroethyl group, which imparts higher electron-withdrawing properties compared to trifluoromethyl, difluoromethyl, and fluoromethyl groups. This results in distinct reactivity and binding characteristics.
  • Reactivity: The pentafluoroethyl group enhances the compound’s stability and resistance to metabolic degradation, making it more suitable for applications requiring prolonged activity.
  • Binding Affinity: The increased electron-withdrawing effect of the pentafluoroethyl group improves the compound’s binding affinity to molecular targets, potentially leading to higher efficacy in biological and medicinal applications.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2O/c7-5(8,6(9,10)11)4-1-3(2-12)13-14-4/h1H,2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYLEUMHPYZIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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